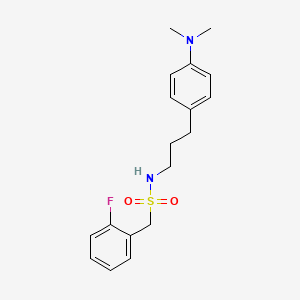

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S/c1-21(2)17-11-9-15(10-12-17)6-5-13-20-24(22,23)14-16-7-3-4-8-18(16)19/h3-4,7-12,20H,5-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVFTHJSYNAXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylating agent to form the intermediate 3-(4-(dimethylamino)phenyl)propyl aldehyde.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-fluorobenzene sulfonyl chloride in the presence of a base such as triethylamine. This step forms the desired N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide exhibit selective serotonin reuptake inhibition (SSRI) properties. For instance, analogs of this compound have been synthesized and tested for their ability to bind to serotonin transporters (SERT), demonstrating potential as antidepressants .

Antitubercular Agents

Recent studies have explored the synthesis of related compounds as potential antitubercular agents. For example, derivatives of phenylacetamide structures have shown promising activity against Mycobacterium tuberculosis, suggesting that modifications in the chemical structure can lead to enhanced efficacy against tuberculosis .

Antimalarial Research

Sulfonamide derivatives, including those related to N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide, have been investigated for their antimalarial properties. A rational design approach led to the synthesis of new benzenesulfonamide derivatives, which were evaluated for their ability to inhibit dihydropteroate synthase, an enzyme critical for the survival of malaria parasites .

Cancer Research

The compound's structural characteristics make it a candidate for anticancer drug development. Studies have focused on designing and synthesizing sulfonamide derivatives that target specific cancer cell lines, aiming to improve selectivity and reduce side effects associated with conventional chemotherapeutics .

Case Study 1: Antidepressant Efficacy

In a study evaluating various SSRIs, compounds structurally similar to N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide were assessed for their binding affinity to SERT. Results indicated a strong correlation between structural modifications and increased binding efficacy, highlighting the potential for developing new antidepressants based on this scaffold.

Case Study 2: Antitubercular Activity

A series of phenylacetamide derivatives were synthesized and tested against M. tuberculosis. The most potent derivative exhibited an MIC value of 4 µg/mL against both sensitive and rifampin-resistant strains. This study underscores the importance of structural diversity in enhancing the pharmacological profile of antitubercular agents .

Case Study 3: Antimalarial Development

Research involving new sulfonamide derivatives aimed at malaria treatment showed promising results in vitro. The docking studies indicated that trifluoromethyl-substituted sulfonamides had superior binding affinities compared to other variants, suggesting a viable pathway for developing new antimalarial drugs .

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes, while the fluorophenyl group can enhance the compound’s stability and bioavailability. The methanesulfonamide group may contribute to the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmaceutical Analogs (Patent-Derived Compounds)

The patent in describes sulfonamide-based compounds with pyrazolo-pyrimidine and chromen-4-one moieties, such as N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide. Key comparisons:

- Structural Complexity : The patent compound has a larger molecular framework (MW 603.0) due to fused heterocycles, contrasting with the simpler aliphatic-aryl structure of the target compound.

- The target compound’s lack of such motifs may limit similar mechanisms .

- Melting Point : The patent compound’s MP (252–255°C) reflects high crystallinity, likely due to extended aromaticity. The target compound’s MP is unreported but may differ due to its flexible propyl linker .

Table 1: Pharmaceutical Sulfonamide Analogs

Agrochemical Analogs (Pesticide Derivatives)

lists sulfonamide-based pesticides like tolylfluanid and dichlofluanid, which share dimethylamino and fluorophenyl substituents but differ critically:

- Halogenation : Tolylfluanid includes dichloro and methylphenyl groups, enhancing environmental persistence and fungicidal activity. The target compound lacks chlorine, likely reducing pesticidal potency .

- Applications: These analogs are used as wood preservatives or antifouling agents, whereas the target compound’s uncharged dimethylamino group may favor pharmaceutical over agrochemical use .

Table 2: Agrochemical Sulfonamide Analogs

| Compound Name | Molecular Formula | Key Substituents | Application |

|---|---|---|---|

| Tolylfluanid | C₁₀H₁₃Cl₂FN₂O₂S₂ | Dichloro, methylphenyl | Fungicide |

| Target Compound | C₁₈H₂₂FN₂O₂S | 2-fluorophenyl, dimethylamino | Undocumented |

Specialty Chemical Analogs (Catalogs)

highlights sulfonamides like N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide, which feature quinoline and cyano groups. Comparisons include:

- Reactivity: The target compound’s propyl chain may enhance solubility compared to rigid quinoline-based analogs.

Key Research Findings and Data Gaps

- Structural Trends: Fluorine and dimethylamino groups are recurrent in sulfonamides across applications, modulating electronic properties and target binding .

- Data Limitations : The target compound’s biological activity, toxicity, and pharmacokinetics are unaddressed in the evidence. Further studies are needed to clarify its applications.

- Contradictions : While fluorophenyl sulfonamides appear in both pharmaceuticals () and pesticides (), the target compound’s exact role remains ambiguous.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a dimethylaminophenyl group and a fluorophenyl group linked through a propyl chain to a methanesulfonamide moiety. The synthesis typically involves the reaction of 3-[4-(dimethylamino)phenyl]propylamine with 2-fluorophenyl isocyanate, conducted under controlled conditions to ensure high purity and yield.

Synthesis Overview:

- Starting Materials: 3-[4-(dimethylamino)phenyl]propylamine, 2-fluorophenyl isocyanate.

- Method: Reaction in an inert atmosphere followed by purification through recrystallization or chromatography.

- Yield: Optimized conditions can lead to high yields with minimal impurities.

The biological activity of N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological pathways and cancer progression. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the fluorophenyl group contributes to hydrophobic interactions, increasing binding affinity.

Pharmacological Applications

-

Anticancer Activity:

- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study: In vitro assays demonstrated significant inhibition of cell growth in human breast cancer cells (MCF-7) with an IC50 value of approximately 12 μM.

-

Neurological Disorders:

- The compound shows promise as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter systems.

- Research Findings: In animal models, it has been shown to enhance cognitive function and reduce symptoms associated with depression.

-

Antiviral Properties:

- Recent studies suggest that N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide may possess antiviral activity against certain viruses by inhibiting viral replication mechanisms.

- In Vitro Studies: Compounds similar in structure have been tested against dengue virus proteases, showing promising results in inhibiting viral activity.

Data Tables

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 12 | Apoptosis induction |

| Neurological Effects | Rodent Model | Not specified | Cognitive enhancement |

| Antiviral | DENV2 Protease | 54.8 | Protease inhibition |

Q & A

Basic: What are the common synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with chlorinated phenyl or fluorophenyl derivatives. Key steps include alkylation of sulfonamide precursors and coupling reactions with dimethylamino-substituted intermediates. For example, sulfonamide formation may involve reacting methanesulfonyl chloride with an amine-functionalized intermediate under basic conditions (e.g., NaHCO₃ in THF/H₂O). Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino and fluorophenyl groups).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for bioassays).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₄FN₂O₂S: 379.1552).

- Elemental Analysis : Ensures stoichiometric C, H, N, S ratios .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.

- Catalyst Screening : Cu(I) catalysts (e.g., CuI) may accelerate Ullmann-type couplings.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.

- Stoichiometry Adjustments : A 1.2:1 molar ratio of sulfonamide to alkylating agent improves conversion .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s anticancer activity?

- Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 3-chlorophenyl or vary the propyl linker length).

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Mechanistic Profiling : Evaluate Bcl-2/Bcl-xL inhibition (fluorescence polarization assays) .

Advanced: What computational strategies predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase or apoptosis regulators.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.

- QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Advanced: How to resolve contradictions in reported biological activity data?

- Orthogonal Assays : Confirm antiproliferative effects via both MTT and colony formation assays.

- Meta-Analysis : Compare datasets across studies, adjusting for cell line heterogeneity (e.g., p53 status).

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 48-h exposure) .

Advanced: What retrosynthetic strategies apply to this compound?

- Key Disconnections :

- Sulfonamide bond (N-SO₂).

- Propyl linker between dimethylamino and fluorophenyl groups.

- Synthons :

Advanced: How to address regioselectivity challenges in alkylation steps?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on amines) to control reaction sites.

- Microwave-Assisted Synthesis : Enhances regioselectivity in SN2 reactions .

Advanced: What prodrug strategies enhance bioavailability?

- Phosphate Prodrugs : Improve aqueous solubility (e.g., replace sulfonamide with phosphoramidate).

- Enzymatic Cleavage : Design esters cleaved by serum esterases. Validate via LC-MS pharmacokinetic studies in rodents .

Advanced: How to elucidate the mechanism of action in neurodegenerative models?

- Biochemical Assays : Measure acetylcholinesterase inhibition (Ellman’s method).

- Gene Expression : Use qPCR to quantify Bcl-2/Bax ratios in treated neuronal cells.

- In Vivo Testing : Administer in transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive deficits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.